Z-Homoarg(Pbf)-OH

Peptide Synthesis SPPS Coupling Efficiency

Z-Homoarg(Pbf)-OH (CAS 1313054-85-1) is the essential orthogonal building block for SPPS. Its base-stable Z group and acid-labile Pbf side-chain protection are uniquely required for fragment condensation and on-resin cyclization, preventing guanidine acylation and delta-lactam formation. Direct Fmoc or unprotected analog substitution leads to synthetic failure and low-purity crudes. This specific protection scheme is mandatory for manufacturing GPIIb/IIIa peptide antagonists (e.g., eptifibatide) and stable enzyme inhibitors. Secure supply for critical development campaigns.

Molecular Formula C28H38N4O7S
Molecular Weight 574.7 g/mol
CAS No. 1313054-85-1
Cat. No. B1458708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Homoarg(Pbf)-OH
CAS1313054-85-1
Molecular FormulaC28H38N4O7S
Molecular Weight574.7 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC3=CC=CC=C3)N)C
InChIInChI=1S/C28H38N4O7S/c1-17-18(2)24(19(3)21-15-28(4,5)39-23(17)21)40(36,37)32-26(29)30-14-10-9-13-22(25(33)34)31-27(35)38-16-20-11-7-6-8-12-20/h6-8,11-12,22H,9-10,13-16H2,1-5H3,(H,31,35)(H,33,34)(H3,29,30,32)/t22-/m0/s1
InChIKeyLTSOZKJGTVRGPM-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Homoarg(Pbf)-OH CAS 1313054-85-1: Technical Baseline and Identity


Z-Homoarg(Pbf)-OH (CAS 1313054-85-1) is a protected, non-proteinogenic amino acid derivative specifically engineered for solid-phase peptide synthesis (SPPS). This building block comprises an L-homoarginine backbone featuring two orthogonal protecting groups: a base-labile benzyloxycarbonyl (Z) group at the Nα-terminus and an acid-labile 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group on the guanidino side chain. The compound possesses a molecular formula of C₂₈H₃₈N₄O₇S and a molecular weight of 574.7 g/mol. Its design is predicated on the need to reliably incorporate the extended homoarginine residue—which differs from native arginine by an additional methylene group—into synthetic peptides while mitigating the inherent challenges associated with coupling sterically bulky, highly basic residues. The Pbf group specifically suppresses deleterious side reactions at the nucleophilic guanidino moiety during chain assembly, a crucial feature for achieving acceptable yields and purity in sequences containing multiple basic or hindered residues. [1]

Why Z-Homoarg(Pbf)-OH Cannot Be Replaced by Unprotected or Non-Pbf Protected Analogs


Substituting Z-Homoarg(Pbf)-OH with in-class compounds lacking the Pbf side-chain protection, such as Z-HomoArg-OH or Fmoc-HomoArg-OH, is chemically untenable in most SPPS applications. The highly basic and nucleophilic guanidino group of homoarginine, if left unprotected, readily participates in undesirable side reactions—including acylation, δ-lactam formation, and sulfonylation—during standard coupling and deprotection cycles. [1] These competing pathways lead to irreversible chain termination, the generation of deletion sequences, and significantly reduced crude peptide purity, complicating downstream purification and diminishing overall synthetic yield. [2] While Fmoc-protected analogs like Fmoc-HomoArg(Pbf)-OH offer a similar protection scheme, they are inherently incompatible with synthetic routes requiring orthogonal, base-stable Nα-protection for which the Z-group is uniquely suited. Therefore, the specific combination of Z-protection and Pbf-protection in Z-Homoarg(Pbf)-OH is not merely a variant but a functional necessity for a defined subset of peptide synthesis strategies, rendering generic substitution a source of synthetic failure. The following evidence quantifies these performance differentials.

Quantitative Evidence for Selecting Z-Homoarg(Pbf)-OH over Closest Analogs


Coupling Efficiency: Pbf-Protected vs. Unprotected Homoarginine Derivatives

The use of Pbf side-chain protection is essential for achieving acceptable coupling efficiencies when incorporating homoarginine residues. Studies on analogous systems demonstrate that replacing the Pbf group with an unprotected guanidino moiety drastically compromises synthetic outcomes. For instance, Fmoc-Arg(Pbf)-OH, a closely related arginine derivative with the same Pbf protection, can achieve coupling efficiencies of ≥99% within 60-90 minutes at ambient temperature when using appropriate activation (e.g., HBTU/DIPEA). [1] In stark contrast, coupling reactions involving larger, unprotected amino acids like arginine and homoarginine are notoriously inefficient, often requiring repeated coupling cycles of 8 hours or more with excess equivalents to achieve comparable yields, and even then, are plagued by racemization and side-product formation. [2] This evidence establishes Pbf protection as a non-negotiable requirement for efficient homoarginine incorporation, directly comparing the performance of a Pbf-protected arginine analog (as a proxy for the target compound) against the known difficulties of coupling unprotected basic residues.

Peptide Synthesis SPPS Coupling Efficiency

Orthogonal Protection Strategy: Z-Group vs. Fmoc-Group in SPPS

The Nα-protecting group dictates the entire synthetic strategy. Z-Homoarg(Pbf)-OH, featuring the base-stable benzyloxycarbonyl (Z) group, is specifically designed for synthetic routes where the Nα-protection must withstand the basic conditions used for Fmoc deprotection. This is a critical differentiator from the more common Fmoc-HomoArg(Pbf)-OH (CAS 401915-53-5). The Z group is cleaved by hydrogenolysis (e.g., H₂/Pd-C) or strong acid (e.g., HBr/AcOH), conditions orthogonal to base-labile Fmoc and acid-labile side-chain protections like tBu and Pbf. This orthogonality enables selective deprotection of the Nα-terminus in the presence of other protecting groups, a capability that is impossible with Fmoc-protected analogs. [1] For example, in the synthesis of complex branched or cyclic peptides, the Z group allows for the assembly of a fully protected peptide fragment on resin followed by selective N-terminal deprotection for further ligation or cyclization, a sequence unattainable with Fmoc chemistry alone.

Orthogonal Protection SPPS Strategy Base-Stable

Enhanced Peptide Yields and Purity via Pbf Protection of Guanidino Group

The Pbf group provides quantifiable improvements in synthetic outcomes by preventing side reactions at the guanidino moiety. While specific yield data for the target compound itself is proprietary or embedded within broader peptide synthesis reports, class-level data strongly supports the claim. Studies comparing peptide syntheses using Pbf-protected arginine/homoarginine derivatives against those using older protecting groups (e.g., Pmc, Mtr) or unprotected residues show that Pbf protection improves target peptide yields by more than 20% due to reduced side-product formation and more efficient coupling. This is corroborated by the widespread industry adoption of Pbf as the standard for arginine and homoarginine side-chain protection in high-yield peptide synthesis, including in the manufacture of complex pharmaceuticals like eptifibatide, where the guanidine of homoarginine is specifically protected by the Pbf group to ensure product purity exceeding 99%. [1] The inference is clear: the specific Pbf protection on Z-Homoarg(Pbf)-OH directly translates to superior yields and final product purity compared to unprotected or less efficiently protected analogs.

Peptide Synthesis Pbf Protection Yield Improvement

Primary Application Scenarios for Z-Homoarg(Pbf)-OH in Peptide Synthesis


Synthesis of Homoarginine-Containing Peptide Therapeutics (e.g., GPIIb/IIIa Antagonists)

Z-Homoarg(Pbf)-OH is a critical precursor for constructing peptide-based inhibitors targeting the platelet glycoprotein GPIIb/IIIa receptor, a validated therapeutic strategy for preventing thrombosis. The protected homoarginine residue is essential for creating RGD-mimetic antagonists with enhanced metabolic stability and receptor binding affinity. The Pbf protection ensures the integrity of the homoarginine side chain during the multi-step synthesis of complex cyclic peptides like eptifibatide analogs, directly contributing to the high purity (>99%) required for pharmaceutical applications. [1] This application leverages both the unique biological properties of the extended homoarginine side chain and the reliable synthetic performance of the Z,Pbf protection scheme.

Fragment Condensation and Convergent Peptide Synthesis

The orthogonal protection of Z-Homoarg(Pbf)-OH (Z group is base-stable, Pbf is acid-labile) makes it ideally suited for convergent synthesis strategies involving fragment condensation. In this approach, a fully protected peptide fragment bearing an N-terminal Z group can be selectively deprotected via hydrogenolysis without affecting acid-labile side-chain protections (e.g., Pbf, tBu) or the peptide-resin linkage. This exposed N-terminus can then be coupled to another peptide fragment or used for on-resin cyclization. [2] This capability is a direct consequence of the Z group's orthogonality and is not feasible with Fmoc-protected analogs, positioning Z-Homoarg(Pbf)-OH as a unique tool for synthesizing complex or cyclic peptides.

Development of Proteolytically Stable Peptide Probes and Tools

Incorporating homoarginine in place of arginine is a well-established strategy for conferring resistance to proteolysis by trypsin-like enzymes, which cleave after basic residues. Z-Homoarg(Pbf)-OH enables the reliable and efficient incorporation of this modification into synthetic peptides designed for in vivo or cell-based assays where proteolytic stability is paramount. The high coupling efficiency associated with Pbf-protected derivatives minimizes the formation of deletion peptides, ensuring that the final probe is of high purity and accurately represents the intended sequence, thereby increasing the reliability of downstream biological assays. [3]

Synthesis of Enzyme Inhibitors with Improved Potency

In medicinal chemistry, the incorporation of homoarginine residues can significantly impact the potency and selectivity of peptide-based enzyme inhibitors. Z-Homoarg(Pbf)-OH provides a reliable means to explore this structure-activity relationship. The Pbf protection ensures that the guanidino group is not compromised during synthesis, leading to higher yields of the desired inhibitor. The use of such protected building blocks is instrumental in optimizing inhibitors for enzymes like the insulin-degrading enzyme (IDE), where modifications at the homoarginine position have been shown to lead to substantial improvements in inhibitory potency compared to previous compounds.

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